[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
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Overview
Description
[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a complex organic compound with the molecular formula C24H16O5. It is characterized by a fused ring system that includes a furochromenone core and a naphthyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a naphthyl-substituted coumarin, the compound can be synthesized through a series of steps involving methylation, oxidation, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential therapeutic properties. Its structural features suggest that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In industry, the compound’s properties make it suitable for use in materials science. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism of action of [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenone derivatives and naphthyl-substituted coumarins. These compounds share structural features with [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid but differ in the specific substituents and functional groups attached to the core structure .
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements. The presence of both a naphthyl group and a furochromenone core imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a complex organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological systems, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, summarizing key findings from recent studies.
Chemical Structure and Properties
The compound's molecular formula is C26H20O4 with a molecular weight of 424.4 g/mol. The structure features a furochromene core, which is known for its biological activity, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various in vitro models. For instance, it effectively reduced interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures.
Study | Model | Effect | Reference |
---|---|---|---|
Study 1 | Macrophage cultures | Reduced IL-6 and TNF-α production | |
Study 2 | Rat adjuvant arthritis model | Decreased paw swelling and joint inflammation |
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of the Bcl-2 family proteins.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast) | 10.5 | Caspase activation |
A549 (lung) | 8.3 | Bcl-2 modulation |
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival. It interacts with specific receptors and enzymes, leading to altered gene expression profiles associated with inflammatory responses and cell proliferation.
Case Studies
-
In Vivo Study on Inflammation :
A study conducted on a rat model of adjuvant arthritis showed that administration of the compound significantly reduced joint inflammation and pain scores compared to control groups, suggesting its potential for treating inflammatory diseases. -
Cancer Treatment :
In a xenograft model using human cancer cells, treatment with the compound resulted in reduced tumor growth rates and improved survival outcomes for the subjects.
Properties
Molecular Formula |
C24H16O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(5-methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid |
InChI |
InChI=1S/C24H16O5/c1-13-17-9-19-20(16-7-6-14-4-2-3-5-15(14)8-16)12-28-21(19)11-22(17)29-24(27)18(13)10-23(25)26/h2-9,11-12H,10H2,1H3,(H,25,26) |
InChI Key |
VOTMXYXIVNHYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)CC(=O)O |
Origin of Product |
United States |
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